molecular formula C12H8ClFN2O2 B2767356 Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate CAS No. 663611-72-1

Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate

Cat. No. B2767356
CAS RN: 663611-72-1
M. Wt: 266.66
InChI Key: OBPHMYNSNHSLCC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” is a chemical compound with the molecular formula C12H8ClFN2O2 . It is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate”, involves a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . This structure is often involved in weak but significant interactions like C–H···O, C–H···F and π–π, which contribute to the stability of the structure .


Physical And Chemical Properties Analysis

“Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” is a solid compound . Its molecular weight is 266.66 . The exact physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Protoporphyrinogen IX Oxidase Inhibitors : The compound has been studied as part of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. These inhibitors are analyzed for their crystal structures, showcasing the dihedral angles between aromatic rings and distances between atoms, which are crucial for their bioactivity (Li et al., 2005).

  • Ligand in Metal Complexes : Another application is its role as a ligand in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes. The ligand shows various coordination modes, resulting in mononuclear, layer, and chain structures in these complexes. This diversity indicates potential applications in catalysis, molecular recognition, and materials science (Xie et al., 2014).

Applications in Heterocyclic Synthesis

  • Heterocyclic Systems : The compound has been utilized in the synthesis of heterocyclic systems, indicating its potential in pharmaceutical and agrochemical research. For instance, it served as a reagent in preparing substituted fused pyrimidinones, which are key structures in many biologically active molecules (Toplak et al., 1999).

  • Herbicidal Application : In the context of agrochemicals, derivatives of this compound, such as ZJ0273, have been labeled with tritium and carbon-14 for use in weed control. These labeled compounds are crucial for understanding the environmental behavior and fate of herbicidal ingredients (Yang et al., 2008).

Corrosion Inhibition

  • Corrosion Inhibitors : Pyrimidinic Schiff bases derived from similar compounds have shown effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This application is significant for industrial processes where corrosion resistance is critical (Ashassi-Sorkhabi et al., 2005).

Materials Science

  • Electrochromic Materials : Derivatives have been explored for their use in creating electrochromic materials. These materials are essential for smart windows, displays, and other applications where controlled light transmission is required (Almeida et al., 2017).

Future Directions

The future directions for “Methyl 4-(2-Chloro-5-fluoro-4-pyrimidinyl)benzoate” and other pyrimidine derivatives involve further exploration of their pharmacological applications . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

methyl 4-(2-chloro-5-fluoropyrimidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c1-18-11(17)8-4-2-7(3-5-8)10-9(14)6-15-12(13)16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPHMYNSNHSLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5-fluoropyrimidine (0.478 g, 2.86 mmol) and 4-carboxyphenyl boronic acid methyl ester (0.516 g, 2.86 mmol) in 5 mL of ethyleneglycol dimethyl ether was added Pd(PPh3)4 under argon, followed by 2N Na2CO3 and the resulting mixture purged with argon for 2 minutes. The resulting mixture was sealed and heated at 85° C. overnight. After 18 hours, the reaction was diluted with 20 mL of ethyl acetate and washed with H2O. The organic layer was concentrated and purified by chromatography (Silica, 10% ethyl acetate in hexanes) to afford 4-(2-chloro-5-fluoropyrimidin-4-yl)-benzoic acid methyl ester (0.35 g, 46%) as a white solid. LCMS: ES+=267.
Quantity
0.478 g
Type
reactant
Reaction Step One
Name
4-carboxyphenyl boronic acid methyl ester
Quantity
0.516 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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